3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
CAS No.: 1228898-19-8
VCID: VC2750583
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound with the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol . It is identified by the CAS number 1228898-19-8 and the MDL number MFCD16606206 . This compound is part of a broader class of pyridine derivatives, which are widely used in pharmaceutical and chemical research due to their versatility and potential biological activity. Synthesis and ApplicationsThe synthesis of 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions, including fluorination and methoxylation processes. This compound is used in various chemical and pharmaceutical applications, often as a building block for more complex molecules. Its unique structure makes it suitable for studies involving enzyme interactions and metabolic pathways. Safety and Handling3-Methoxy-6-(trifluoromethyl)pyridin-2-amine is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, handling this compound requires appropriate protective equipment and adherence to safety protocols. Research Findings and Future DirectionsResearch on pyridine derivatives like 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine is ongoing, with a focus on their potential applications in medicinal chemistry. Future studies may explore its use in drug design, particularly in areas where its unique chemical properties can be leveraged to enhance therapeutic efficacy. |
---|---|
CAS No. | 1228898-19-8 |
Product Name | 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine |
Molecular Formula | C7H7F3N2O |
Molecular Weight | 192.14 g/mol |
IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12) |
Standard InChIKey | QJNNGFVHYBGJCI-UHFFFAOYSA-N |
SMILES | COC1=C(N=C(C=C1)C(F)(F)F)N |
Canonical SMILES | COC1=C(N=C(C=C1)C(F)(F)F)N |
PubChem Compound | 118703972 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume